molecular formula C23H24FN3O3S B2434360 2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1251683-10-9

2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2434360
CAS No.: 1251683-10-9
M. Wt: 441.52
InChI Key: ZBIUKSOGPRQQFH-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound characterized by the presence of various functional groups including phenoxy, fluorine, methoxybenzyl, thiadiazole, and piperidine. This compound stands out due to its intricate structure, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone generally involves multiple steps, each requiring precise conditions and reagents:

  • Formation of the Fluorophenoxy Group: : The initial step involves the preparation of the 2-fluorophenol, which is then reacted with an appropriate halogenated ethanone derivative under basic conditions to form the 2-(2-fluorophenoxy)ethanone.

  • Preparation of the Thiadiazole Intermediate: : The 1,3,4-thiadiazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and thiosemicarbazides under acidic or basic conditions.

  • Formation of the Piperidine Derivative: : The piperidine ring is introduced by reacting the thiadiazole intermediate with a 4-substituted piperidine in the presence of coupling reagents such as EDCI or DCC.

  • Final Coupling: : The final step involves coupling the 2-(2-fluorophenoxy)ethanone with the 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine using reagents such as palladium catalysts or other appropriate coupling agents.

Industrial Production Methods

In an industrial setting, the production process would be scaled up, requiring optimization for yield, purity, and cost-efficiency. Techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and advanced purification methods like column chromatography or crystallization might be employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxybenzyl and piperidine groups can undergo oxidation to yield corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: : The ketone and possibly the thiadiazole can be reduced to alcohols or amines, respectively.

  • Substitution: : The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, forming new derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide under acidic conditions.

  • Reduction: : Sodium borohydride, lithium aluminum hydride under anhydrous conditions.

  • Substitution: : Nucleophiles like amines, alcohols under heat or in the presence of catalysts.

Major Products

  • Oxidation: : Corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: : Corresponding alcohols or amines.

  • Substitution: : Various substituted phenoxy derivatives.

Scientific Research Applications

This compound finds applications across multiple disciplines:

  • Chemistry: : Used as an intermediate for synthesizing more complex molecules.

  • Biology: : Studied for its potential as a biochemical probe due to its diverse functional groups.

  • Medicine: : Explored for pharmaceutical properties, possibly acting as a precursor for drug development.

  • Industry: : Utilized in material science for developing new polymers or catalysts due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism by which 2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone exerts its effects varies depending on its application:

  • Molecular Targets: : It can interact with various enzymes or receptors, influencing biological pathways.

  • Pathways Involved: : Potentially influences oxidative stress pathways, signal transduction cascades, or metabolic processes.

Comparison with Similar Compounds

Comparison and Uniqueness

This compound is unique due to the presence of multiple functional groups which can engage in various chemical reactions, making it versatile for multiple applications. Similar compounds might include:

  • 2-(2-Chlorophenoxy)-1-(4-(5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

  • 2-(2-Bromophenoxy)-1-(4-(5-(4-ethoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

  • 2-(2-Methoxyphenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

These compounds vary in the halogen or alkyl group attached to the phenyl ring, which can significantly alter their reactivity and applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S/c1-29-18-8-6-16(7-9-18)14-21-25-26-23(31-21)17-10-12-27(13-11-17)22(28)15-30-20-5-3-2-4-19(20)24/h2-9,17H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIUKSOGPRQQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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